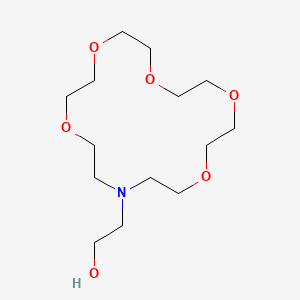
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol is a chemical compound with the molecular formula C16H33NO7 It is known for its unique structure, which includes a macrocyclic ring with multiple ether linkages and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol typically involves the reaction of a suitable precursor with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the precursor molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or chromatography to remove any impurities and obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments and its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)acetamide: Similar structure but with an acetamide group instead of an ethanol group.
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Contains a similar macrocyclic ring but with different functional groups.
Uniqueness
2-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)ethanol is unique due to its specific combination of ether linkages and an ethanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C14H29NO6 |
|---|---|
Poids moléculaire |
307.38 g/mol |
Nom IUPAC |
2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethanol |
InChI |
InChI=1S/C14H29NO6/c16-4-1-15-2-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-3-15/h16H,1-14H2 |
Clé InChI |
WQJKJSUEVSEYQI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
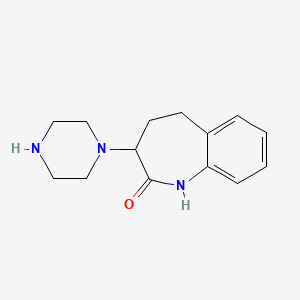
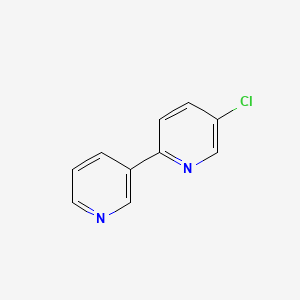
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
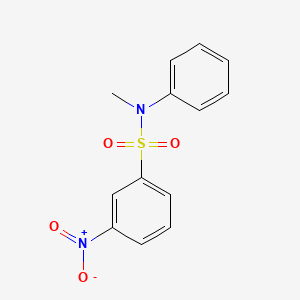
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
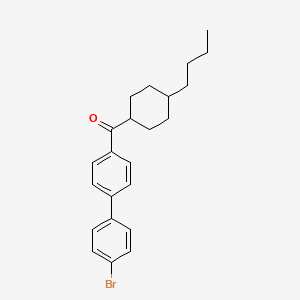
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
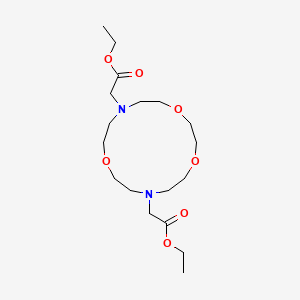
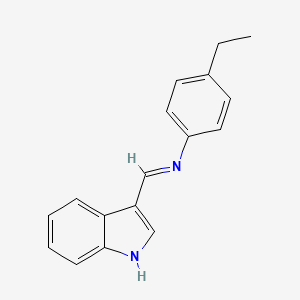
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
